molecular formula C25H28N4O3 B11188881 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11188881
M. Wt: 432.5 g/mol
InChI Key: GCYRLTLDMGJUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the reaction of 1-(3,4-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (around 130°C) for several hours. After cooling, the product is extracted and purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxole, piperazine, and pyrimidine rings in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C25H28N4O3/c1-17-5-3-4-6-20(17)14-21-18(2)26-25(27-24(21)30)29-11-9-28(10-12-29)15-19-7-8-22-23(13-19)32-16-31-22/h3-8,13H,9-12,14-16H2,1-2H3,(H,26,27,30)

InChI Key

GCYRLTLDMGJUFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.